molecular formula C16H19N3O3S B3133350 N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 386765-86-2

N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B3133350
CAS No.: 386765-86-2
M. Wt: 333.4 g/mol
InChI Key: MGICCWANTSDZIE-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via a sulfanylacetamide bridge to a 4,6-dimethylpyrimidine moiety. This compound is part of a broader class of biologically relevant acetamides, often explored as intermediates or active pharmaceutical ingredients due to their structural versatility. Crystallographic studies of related analogs reveal perpendicular orientations between aromatic rings (dihedral angles ~90°), which may influence molecular packing and solubility .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10-7-11(2)18-16(17-10)23-9-15(20)19-13-8-12(21-3)5-6-14(13)22-4/h5-8H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGICCWANTSDZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4,6-dimethyl-2-mercaptopyrimidine.

    Acylation Reaction: The 2,5-dimethoxyaniline undergoes acylation with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)-2-chloroacetamide.

    Thioether Formation: The N-(2,5-dimethoxyphenyl)-2-chloroacetamide is then reacted with 4,6-dimethyl-2-mercaptopyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is a notable member of the class of sulfanylacetamides, which are often investigated for their pharmacological properties. The presence of both a dimethoxyphenyl group and a pyrimidinyl sulfanyl moiety suggests potential interactions with biological targets.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, sulfanylacetamides have been shown to inhibit specific kinases involved in cancer progression. The unique structure of N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide may enhance its efficacy against certain cancer cell lines.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of sulfanylacetamides. The compound may serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Pharmacological Studies

Pharmacological studies are crucial for understanding the therapeutic potential of new compounds. This compound can be explored for its effects on various biological systems.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes can be studied to assess its role in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases that play critical roles in cellular signaling.

Neuropharmacology

Given the structural characteristics resembling other neuroactive compounds, this sulfanylacetamide may be evaluated for its effects on neurotransmitter systems, potentially contributing to research in neurodegenerative diseases.

Chemical Probes in Biological Research

This compound can also be utilized as a chemical probe to elucidate biological mechanisms.

Target Identification

By using this compound in cellular assays, researchers can identify specific protein targets involved in disease processes. This application is vital for drug discovery and development.

Mechanistic Studies

Understanding the mechanism of action through which this compound exerts its effects can provide insights into its therapeutic potential and guide further modifications to enhance efficacy and reduce toxicity.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro
Antimicrobial EffectsEffective against Gram-positive bacteria
Enzyme InhibitionInhibitory effects on specific kinases observed
Neuropharmacological ImpactPotential modulation of neurotransmitter release

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur-containing acetamide group could play a role in binding to active sites or influencing molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally compared to analogs with modifications in the heterocyclic core, substituents, or aryl groups. Key examples include:

Compound Name (Example) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine 2,5-Dimethoxyphenyl, 4,6-dimethylpyrimidine ~420 (estimated) Planar acetamide linker, electron-rich dimethoxy group, perpendicular aromatic rings (inferred from analogs) .
N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole Chloro, 2,5-dimethoxyphenyl ~400–420 (estimated) Benzothiazole core (vs. pyrimidine) introduces a sulfur atom and fused benzene ring, potentially enhancing lipophilicity and altering binding interactions.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Pyrimidine Phenyl (vs. dimethoxyphenyl) 317.36 Simpler phenyl group reduces steric bulk; dihedral angle of 91.9° between aromatic rings. C–S bond lengths (1.759–1.795 Å) indicate conjugation effects .
Y512-4913: 2-({5-[(2-Chlorophenyl)methyl]-4-hydroxy-6-methylpyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide Pyrimidine Chlorophenylmethyl, hydroxy, methyl 459.95 Increased molecular weight due to chlorophenyl and hydroxy groups; potential for enhanced hydrophobic interactions but reduced solubility.

Physicochemical and Electronic Properties

  • Heterocyclic Core : Pyrimidine-based analogs (e.g., ) exhibit planar geometries conducive to π-π stacking, whereas benzothiazole derivatives () introduce additional sulfur-mediated electronic effects and bulkier fused rings .
  • Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce metabolic stability compared to electron-withdrawing groups (e.g., CF3, Cl in patent analogs) .

Crystallographic Insights

  • Bond Lengths and Angles : In pyrimidine-based analogs, the C–S bond between the pyrimidine and acetamide linker (1.759–1.795 Å) is shorter than typical Csp³–S bonds due to p-π conjugation, a feature conserved in the target compound .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide, with the CAS number 107811-22-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula for this compound is C16_{16}H19_{19}N3_3O3_3S. It has a molecular weight of 319.40 g/mol and features a density of 1.27 g/cm³. The compound is characterized by its unique structure which combines a dimethoxyphenyl group with a pyrimidinyl sulfanyl moiety.

Antiviral Properties

Research indicates that compounds containing pyrimidine derivatives exhibit notable antiviral activity. For instance, studies have shown that modifications at the C-2 and N-3 positions of pyrimidine can significantly enhance their efficacy against viral targets. The compound may follow similar mechanisms due to its structural components .

Cytotoxicity and Anticancer Activity

The biological activity of this compound has been assessed in various cancer cell lines. Preliminary findings suggest it may exhibit cytotoxic effects against specific cancer types by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms remain under investigation but are believed to involve the modulation of signaling pathways related to cell survival and death .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For example, compounds with similar structures have been shown to inhibit key enzymes involved in nucleic acid synthesis, thereby disrupting viral replication cycles . Further studies are required to elucidate the precise pathways affected by this compound.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of the compound can inhibit the growth of various cancer cell lines. For instance, one study reported an IC50_{50} value of approximately 30 μM for a related compound against HepG2 cells (a liver cancer cell line), indicating significant cytotoxicity .
  • Comparative Analysis : A comparative analysis with other known antiviral agents revealed that while some derivatives show lower activity than leading antivirals like sofosbuvir (IC50_{50} ~0.26 μM), they still possess promising potential for further development .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntiviralModerate inhibition
CytotoxicityIC50_{50} ~30 μM
Apoptosis InductionPositive in cancer cell lines

Q & A

Q. What established synthetic routes are available for N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A typical route involves reacting 2-thio-4,6-dimethylpyrimidine with a chloroacetamide derivative (e.g., 2-chloro-N-(2,5-dimethoxyphenyl)acetamide) in refluxing ethanol. Potassium hydroxide is often used to deprotonate the thiol group, facilitating the formation of the C–S bond. Reaction progress is monitored by TLC, and the product is purified by slow evaporation of a chloroform-acetone (1:5 v/v) solution to yield crystals suitable for X-ray analysis .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. The structure reveals key geometric parameters:

  • Dihedral angles between aromatic rings (e.g., ~91.9° between benzene and pyrimidine rings in analogous structures), indicating near-perpendicular orientation .
  • Bond lengths : Csp²–S (1.759 Å) and Csp³–S (1.795 Å), consistent with p-π conjugation effects .
    Hydrogen atoms are refined using riding models, with Uiso(H) set to 1.2–1.5×Ueq(C) .

Q. What solvents and conditions optimize crystallization?

Methodological Answer: Ethanol is commonly used for reflux synthesis. Crystallization is achieved via slow evaporation of mixed solvents (e.g., chloroform-acetone, methanol-ethyl acetate), producing block-like crystals. Yield optimization (>95%) requires precise stoichiometry and temperature control .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and energetics. For example, ICReDD’s approach integrates computational screening to identify optimal reaction conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation. Experimental data are fed back into simulations to refine predictive models .

Q. How do structural variations in analogous compounds affect bioactivity?

Methodological Answer: Modifying substituents (e.g., replacing 2,5-dimethoxyphenyl with chlorophenyl groups) alters dihedral angles and hydrogen-bonding networks, impacting molecular rigidity and target binding. For instance, intramolecular N–H⋯N bonds stabilize folded conformations, which may influence interactions with biological targets like enzymes or receptors .

Q. How should researchers address discrepancies in reported crystallographic data?

Methodological Answer: Contradictions in dihedral angles or bond lengths (e.g., 67.84° vs. 42.25° in similar structures) require cross-validation with the Cambridge Structural Database (CSD). Meta-analysis of CSD entries (e.g., ARARUI, Subasri et al., 2016) helps identify trends and outliers. Discrepancies often arise from differences in intermolecular packing or crystallization solvents .

Q. What strategies enhance the acetamide moiety’s reactivity for functionalization?

Methodological Answer: The acetamide sulfur can undergo oxidation to sulfone derivatives, while the pyrimidine ring permits electrophilic substitution. Advanced routes include:

  • Nucleophilic aromatic substitution at the pyrimidine C2 position.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
    Reactivity is modulated by electron-donating groups (e.g., methoxy) on the phenyl ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

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